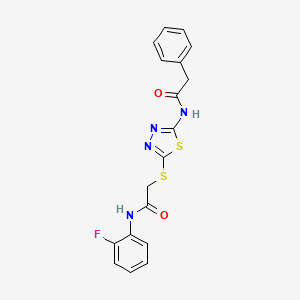

![molecular formula C18H22FN3O5S3 B2725861 4-fluoro-N-[2-[4-(5-formylthiophen-2-yl)piperazin-1-yl]sulfonylethyl]-N-methylbenzenesulfonamide CAS No. 1223514-46-2](/img/structure/B2725861.png)

4-fluoro-N-[2-[4-(5-formylthiophen-2-yl)piperazin-1-yl]sulfonylethyl]-N-methylbenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

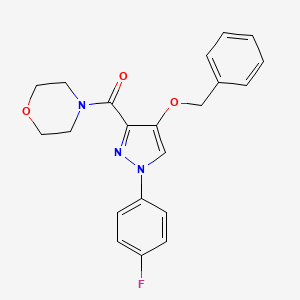

The compound “4-fluoro-N-[2-[4-(5-formylthiophen-2-yl)piperazin-1-yl]sulfonylethyl]-N-methylbenzenesulfonamide” is a complex organic molecule. It contains several functional groups, including a fluorobenzene ring, a piperazine ring, a thiophene ring, and a sulfonamide group. These functional groups suggest that the compound could have interesting chemical and biological properties .

Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the various functional groups it contains. For example, the fluorine atom on the benzene ring could make that ring more reactive towards electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure and the functional groups it contains. For example, the presence of a sulfonamide group could make the compound more polar and increase its solubility in water .Wissenschaftliche Forschungsanwendungen

Quantum Chemical and Molecular Dynamic Simulation Studies

A study by Kaya et al. (2016) investigated the corrosion inhibition properties of piperidine derivatives, including those similar to 4-fluoro-N-[2-[4-(5-formylthiophen-2-yl)piperazin-1-yl]sulfonylethyl]-N-methylbenzenesulfonamide, on iron. The research utilized quantum chemical calculations and molecular dynamics simulations to analyze adsorption behaviors and binding energies on metal surfaces (Kaya et al., 2016).

Synthesis and Pharmacological Evaluation

Hashimoto et al. (2002) synthesized a series of benzenesulfonamide derivatives and evaluated their ability to inhibit COX-2 and COX-1 enzymes. The study included compounds with similar structural motifs to this compound and found that the introduction of a fluorine atom increased COX-2 potency and selectivity (Hashimoto et al., 2002).

Synthesis of Fluorophenothiazines

Sharma et al. (1999) reported the synthesis of fluorophenothiazines through Smiles rearrangement. They prepared derivatives by the condensation of benzenethiol with halo-nitrobenzenes, a process relevant to the synthesis of compounds like this compound (Sharma et al., 1999).

Carbonic Anhydrase Inhibitory Activity

A study by Congiu et al. (2015) synthesized benzenesulfonamide derivatives, including structures similar to this compound, and evaluated their inhibition of carbonic anhydrase isoforms. These compounds showed potential for various pharmacologic applications (Congiu et al., 2015).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-fluoro-N-[2-[4-(5-formylthiophen-2-yl)piperazin-1-yl]sulfonylethyl]-N-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22FN3O5S3/c1-20(30(26,27)17-5-2-15(19)3-6-17)12-13-29(24,25)22-10-8-21(9-11-22)18-7-4-16(14-23)28-18/h2-7,14H,8-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXSZINCUEJEGCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCS(=O)(=O)N1CCN(CC1)C2=CC=C(S2)C=O)S(=O)(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22FN3O5S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(3-cyanophenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B2725783.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2725788.png)

![5-((3-Chlorophenyl)(4-methylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2725789.png)

![N-(2,5-dimethylphenyl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2725792.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-(4-chlorophenylsulfonamido)benzamide](/img/structure/B2725799.png)

![2-[7-(2-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-methylacetamide](/img/structure/B2725801.png)